molecular formula C18H21NO4S B10936206 3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

3-(naphthalen-2-ylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide

Cat. No.: B10936206
M. Wt: 347.4 g/mol
InChI Key: JCORQFPBCDPNSE-UHFFFAOYSA-N
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Description

3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is a complex organic compound with a molecular formula of C18H21NO4S. This compound is characterized by the presence of a naphthylsulfonyl group and a tetrahydro-2-furanylmethyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Naphthylsulfonyl Intermediate: The initial step involves the sulfonylation of 2-naphthol with sulfonyl chloride in the presence of a base such as pyridine. This reaction forms the 2-naphthylsulfonyl chloride intermediate.

    Amidation Reaction: The 2-naphthylsulfonyl chloride is then reacted with tetrahydro-2-furanylmethylamine in the presence of a base like triethylamine to form the desired amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Naphthylsulfonyl)-1-piperazinyl]-2-{[(2R)-tetrahydro-2-furanylmethyl]amino}ethanone
  • 4-{[(2-Naphthylsulfonyl)(tetrahydro-2-furanylmethyl)amino]methyl}phenyl methanesulfonate

Uniqueness

3-(2-NAPHTHYLSULFONYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthylsulfonyl group and a tetrahydro-2-furanylmethyl group makes it particularly versatile in various applications, setting it apart from similar compounds.

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)propanamide

InChI

InChI=1S/C18H21NO4S/c20-18(19-13-16-6-3-10-23-16)9-11-24(21,22)17-8-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-8,12,16H,3,6,9-11,13H2,(H,19,20)

InChI Key

JCORQFPBCDPNSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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